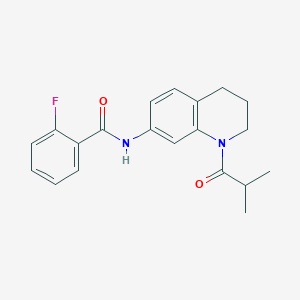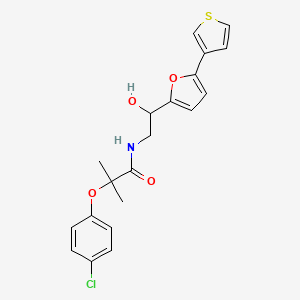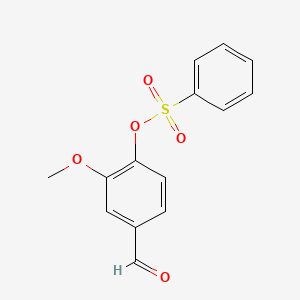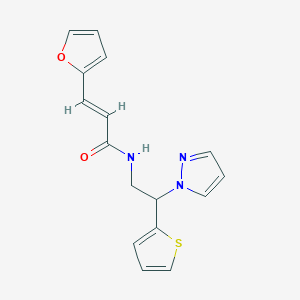
2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including its potential use in drug development and as a tool for studying biological processes. In
Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
Benzamides, including fluorinated ones, have been found to exhibit antioxidant and antibacterial activities . They can scavenge free radicals and chelate metals, which are key mechanisms in antioxidant activity. Some benzamides have also shown effective antibacterial activity against both gram-positive and gram-negative bacteria .
Fluorescence Studies and Labeling
Fluorinated benzamides, including derivatives of the compound, have been synthesized and characterized, showing significant fluorescence in different solvents and after attachment to oligodeoxyribonucleotides. This suggests potential applications in fluorescence studies and molecular labeling.
Imaging Sigma-2 Receptor Status of Solid Tumors
Fluorine-containing benzamide analogs, structurally related to the given compound, have been synthesized and evaluated for PET imaging of the sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential in cancer imaging.
Synthesis and Biophysical Studies
The compound and related fluorophores have been attached to oligodeoxyribonucleotides, showing higher Tm values and appreciable fluorescence, even at low concentrations. These findings support the use of such compounds in biophysical studies and as fluorescent labels.
Luminescent Properties and Photo-Induced Electron Transfer
Research on novel piperazine substituted naphthalimide model compounds, which are chemically related, demonstrated specific luminescent properties and photo-induced electron transfer capabilities. This suggests potential applications in materials science and photophysical research.
Synthesis of Fluoroalkylated Isoquinolinones
The compound is structurally analogous to fluorine-containing alkynes used in the synthesis of fluoroalkylated isoquinolinones. This highlights its relevance in the development of novel organic molecules with potential pharmacological applications.
Propriétés
IUPAC Name |
2-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQRPEOHFGHVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)

![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)
![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)
![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)


![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)

![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)